molecular formula C14H10Cl2N2O2 B3840144 N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide

N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide

Cat. No.: B3840144
M. Wt: 309.1 g/mol
InChI Key: VFLYSWYQQROVEY-CAOOACKPSA-N
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Description

N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydroxybenzohydrazide moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The dichlorobenzylidene group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(3,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

Uniqueness

N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide is unique due to the specific positioning of the chlorine atoms on the benzylidene group, which can influence its reactivity and interaction with other molecules. This distinct structure may result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-6-3-4-9(13(11)16)8-17-18-14(20)10-5-1-2-7-12(10)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLYSWYQQROVEY-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide
Reactant of Route 2
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N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide

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